molecular formula C8H15NO B12600533 1-Butyl-3-methylazetidin-2-one CAS No. 883899-12-5

1-Butyl-3-methylazetidin-2-one

Katalognummer: B12600533
CAS-Nummer: 883899-12-5
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: KQIQCGJNBYBUHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylazetidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-3-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted azetidinones with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-butyl-3-methylazetidin-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 3-Prop-1-en-2-ylazetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-Buta-1,3-dien-1-ylazetidin-2-one

Comparison: 1-Butyl-3-methylazetidin-2-one is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties. Compared to other azetidinones, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

883899-12-5

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-butyl-3-methylazetidin-2-one

InChI

InChI=1S/C8H15NO/c1-3-4-5-9-6-7(2)8(9)10/h7H,3-6H2,1-2H3

InChI-Schlüssel

KQIQCGJNBYBUHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1CC(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.